molecular formula C16H10Cl2N2O2 B11943121 5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate CAS No. 20842-59-5

5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate

Cat. No.: B11943121
CAS No.: 20842-59-5
M. Wt: 333.2 g/mol
InChI Key: CMIYFLYOXXEJSY-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a quinoline backbone substituted with chlorine at the 5-position and an N-(3-chlorophenyl)carbamate group at the 8-position. Carbamates are known for their stability compared to esters and their role as prodrugs or bioactive agents in medicinal and agrochemical applications .

Properties

CAS No.

20842-59-5

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-3-1-4-11(9-10)20-16(21)22-14-7-6-13(18)12-5-2-8-19-15(12)14/h1-9H,(H,20,21)

InChI Key

CMIYFLYOXXEJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

Biological Activity

5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C15H11Cl2N2O2
  • Molecular Weight: 320.17 g/mol

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. Its structure allows it to interact with specific molecular targets, leading to various biological effects.

Enzyme Inhibition

This compound has been shown to inhibit several enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of certain kinases and proteases, which are important for cell signaling and apoptosis.

Receptor Interaction

The compound also interacts with various receptors, potentially modulating their activity. This interaction can influence cellular responses such as proliferation, differentiation, and apoptosis.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in cancer cell lines (e.g., A549 lung cancer cells) through cell cycle arrest.
Anti-inflammatory Modulates inflammatory pathways by inhibiting specific enzymes involved in inflammation.
Antimicrobial Exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

In a study examining the effects of this compound on A549 lung cancer cells, it was found that the compound induced apoptosis in a dose-dependent manner. The mechanism involved G2/M phase cell cycle arrest, leading to reduced cell proliferation. The IC50 value for this effect was determined to be approximately 5.24 µM .

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit enzymes such as COX-2 and LOX, which are critical in the inflammatory response. By reducing the activity of these enzymes, the compound may alleviate symptoms associated with chronic inflammation .

Antimicrobial Properties

In vitro studies indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial species tested.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Group Reported Applications/Properties Reference
5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate Quinoline 5-Cl, 8-N-(3-Cl-phenyl)carbamate Carbamate Potential agrochemical agent
5-Chloro-8-quinolyl phosphate Quinoline 5-Cl, 8-phosphate Phosphate ester Hydrophilic; enzymatic hydrolysis
m-Chloro-p-acyloxybenzyl carbamate Benzyl m-Cl, p-acyloxy Carbamate Labile under acidic conditions
2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde Quinoline 2-Cl, 5-OCH₃, 8-CH₃, 3-CHO Aldehyde Intermediate in antibiotic synthesis
N-(5-Methoxy-2-methylphenyl)acetamide Acetanilide 5-OCH₃, 2-CH₃ Acetamide Synthetic intermediate

Key Differences and Implications

a. Carbamate vs. Phosphate Ester (5-Chloro-8-quinolyl phosphate)
  • Stability : The carbamate group in the target compound is more hydrolytically stable than the phosphate ester, which is prone to enzymatic cleavage .
  • Solubility : The phosphate derivative is significantly more hydrophilic, limiting its use in lipid-rich environments, whereas the carbamate’s lipophilicity enhances tissue penetration .
b. Substituent Positioning (m-Chloro-p-acyloxybenzyl carbamate)
  • Meta vs.
  • Acyloxy vs. Carbamate : The acyloxy group in the analog is more susceptible to hydrolysis, making it less stable in biological systems .
c. Quinoline Derivatives (2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde)
  • Functional Groups : The aldehyde group in the analog is reactive, serving as an electrophilic site for further derivatization, unlike the carbamate’s inertness .

Preparation Methods

Boric Acid-Modified Skraup Cyclization

The foundational step for 5-chloro-8-quinolyl N-(3-chlorophenyl)carbamate involves synthesizing 5-chloro-8-hydroxyquinoline. Patent CN108610288B details a method using 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and sulfuric acid, with boric acid and a water-insoluble organic solvent (boiling point >120°C) as moderators.

Key Conditions

  • Molar Ratios :

    • 4-Chloro-2-aminophenol : 4-chloro-2-nitrophenol = 2:1

    • 4-Chloro-2-aminophenol : glycerol = 1:1.8–1.9

    • Boric acid : 4-chloro-2-aminophenol = 0.3–0.4:1

  • Temperature : Sulfuric acid addition at 110–140°C, followed by distillation at 150°C.

  • Solvent : Hydrocarbon-based organic solvents (e.g., alkanes) to prevent reactor wall condensation.

Advantages

  • Boric acid moderates acrolein generation, reducing tar formation by 40–50% compared to conventional methods.

  • Organic solvents enhance heat distribution, shortening reaction cycles by 20%.

  • Yield: 85–90% (vs. 60–70% in traditional Skraup reactions).

Hydrochloric Acid-Mediated Acrolein Bypass

Patent CN108191753A avoids acrolein generation by substituting glycerol with pre-formed methacrylaldehyde in hydrochloric acid.

Key Conditions

  • Molar Ratios :

    • 4-Chloro-2-aminophenol : 4-chloro-2-nitrophenol = 2:0.95–1.05

    • 4-Chloro-2-aminophenol : methacrylaldehyde = 2:3–3.4.

  • Solvent : 25–30% HCl with glacial acetic acid as a co-solvent (molar ratio 4:2–4).

  • Temperature : 90°C during methacrylaldehyde addition.

Advantages

  • Eliminates tar formation from acrolein polymerization.

  • Yield: 95% with HPLC purity of 98%.

Comparative Analysis

ParameterBoric Acid MethodHCl-Methacrylaldehyde Method
Tar Formation Reduced by 40–50%Negligible
Yield 85–90%95%
Reaction Time 6–8 hours5–6 hours
By-products Minimal sulfonationNo sulfonation

Carbamation of 5-Chloro-8-Hydroxyquinoline

Alternative Route via Chloroformate Intermediate

For labs avoiding isocyanates, 5-chloro-8-hydroxyquinoline may react with 3-chlorophenyl chloroformate.

Protocol

  • Reagents :

    • 5-Chloro-8-hydroxyquinoline (1 eq)

    • 3-Chlorophenyl chloroformate (1 eq)

    • Base (e.g., NaOH)

  • Solvent : Water/acetone biphasic system.

  • Conditions : Stir at 25°C for 4 hours.

Yield : 70–80% after column chromatography.

Purification and Characterization

Recrystallization and Salt Formation

Patent CN108610288B describes purifying 5-chloro-8-hydroxyquinoline via HCl dissolution, activated carbon decolorization, and NaCl-induced precipitation. Adapting this for the carbamate:

  • Dissolve crude product in hot ethanol.

  • Add NaCl to induce precipitation (mass ratio NaCl:carbamate = 1.8–2:1).

  • Filter and dry under vacuum.

Analytical Data

Hypothetical Characterization (Based on Analogous Compounds):

  • Melting Point : 180–182°C.

  • ¹H NMR (DMSO-d6): δ 8.9 (s, 1H, quinoline-H), 7.6–7.8 (m, 4H, aromatic), 6.9 (s, 1H, carbamate NH).

  • HPLC Purity : >98% with C18 column (acetonitrile/water = 70:30).

Industrial Scalability and Waste Management

Waste Acid Reduction

The boric acid method reduces sulfuric acid waste by 30% via solvent recovery. For carbamation:

  • Recover unreacted isocyanate via distillation.

  • Neutralize aqueous waste with Ca(OH)₂ to precipitate heavy metals.

Cost Analysis

ComponentCost per kg (USD)
5-Chloro-8-hydroxyquinoline120–150
3-Chlorophenyl isocyanate200–220
Total (1 kg product)400–450

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate?

  • Methodological Answer : The synthesis typically involves:

Formylation of a quinoline precursor : Use Vilsmeier-Haack conditions (POCl₃ and DMF) to introduce a carbaldehyde group at the 3-position of the quinoline ring, as demonstrated for analogous quinoline derivatives .

Carbamate formation : React the hydroxylated quinoline intermediate with 3-chlorophenyl isocyanate or chloroformate under anhydrous conditions. Base catalysts (e.g., pyridine) may enhance yield by neutralizing HCl byproducts .

  • Critical Parameters : Strict temperature control (0–130°C range) and nitrogen atmosphere to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with tert-butyl N-(3-chlorophenyl)carbamate analogs, focusing on carbamate carbonyl signals (e.g., ~150–155 ppm for 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine substituents .

Q. What are the solubility properties of this compound?

  • Methodological Answer :

  • Polar Aprotic Solvents : Likely soluble in DMF, DMSO, or acetonitrile, based on structural analogs like methyl N-(4-chlorophenyl)carbamate .
  • Low Aqueous Solubility : Due to aromatic chlorination, pre-formulation studies may require co-solvents (e.g., PEG) for biological assays .

Advanced Research Questions

Q. How can low yields during carbamate coupling be addressed?

  • Methodological Answer :

  • Optimize Stoichiometry : Use a 10–20% molar excess of 3-chlorophenyl chloroformate to drive the reaction .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Purification : Employ gradient silica gel chromatography (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Q. What mechanistic insights explain the hydrolytic stability of this carbamate?

  • Methodological Answer :

  • pH-Dependent Hydrolysis : Under basic conditions (pH > 10), the carbamate undergoes cleavage via nucleophilic attack by hydroxide ions, yielding 5-chloro-8-quinolinol and 3-chloroaniline. Track degradation kinetics using HPLC with UV detection at 254 nm .
  • Steric Effects : The 8-quinolyl group may hinder hydrolysis by shielding the carbamate carbonyl, as observed in chlorpropham derivatives .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Substituent Analysis : Compare with methyl N-(3-chlorophenyl)carbamate, where chlorine at the meta position enhances acetylcholinesterase inhibition (IC₅₀ ~ 2 µM) versus para-substituted analogs .
  • Molecular Docking : Use software like AutoDock to model interactions with enzyme active sites (e.g., cytochrome P450 for pesticidal activity) .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate pesticidal activity using both in vitro enzyme inhibition (e.g., AChE) and in vivo insect mortality assays to distinguish direct toxicity from metabolic effects .
  • Crystallography : Resolve electron density maps for co-crystals with target proteins to confirm binding modes .

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